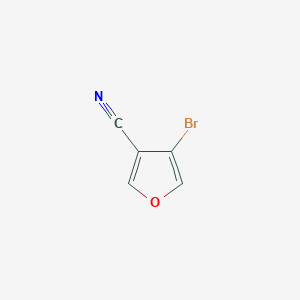

4-Bromofuran-3-carbonitrile

Description

4-Bromofuran-3-carbonitrile is a heterocyclic aromatic compound featuring a furan ring substituted with a bromine atom at position 4 and a nitrile group (-CN) at position 2. This compound is of significant interest in organic synthesis due to its reactivity as a halogenated nitrile, enabling participation in cross-coupling reactions, nucleophilic substitutions, and cycloadditions.

Properties

IUPAC Name |

4-bromofuran-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrNO/c6-5-3-8-2-4(5)1-7/h2-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTXJIKGMIRDNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CO1)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromofuran-3-carbonitrile can be synthesized through several methods. One common approach involves the bromination of furan-3-carbonitrile. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the desired position on the furan ring .

Industrial Production Methods

Industrial production methods for 4-Bromofuran-3-carbonitrile may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-Bromofuran-3-carbonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The furan ring can undergo oxidation or reduction under specific conditions.

Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted furan derivatives, while oxidation and reduction can lead to different oxidation states of the furan ring .

Scientific Research Applications

4-Bromofuran-3-carbonitrile has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromofuran-3-carbonitrile involves its interaction with various molecular targets and pathways. The bromine atom and nitrile group can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context in which the compound is used, such as in biological systems or chemical synthesis .

Comparison with Similar Compounds

Structural Analogues in Chromene Derivatives

Two chromene-based nitriles from Journal of Applied Pharmaceutical Science (2024) provide a basis for comparison:

- Compound 1E: 2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile

- Compound 1L: 2-Amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile

Key Differences :

Functional Insights :

- Bromine in 4-Bromofuran-3-carbonitrile is directly on the heterocycle, while in Compound 1L, bromine is on a phenyl substituent, influencing steric and electronic effects .

Biological Activity

4-Bromofuran-3-carbonitrile is a heterocyclic compound that has gained attention for its potential biological activities. This article will explore its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 4-Bromofuran-3-carbonitrile is C5H3BrN, featuring a furan ring substituted with a bromine atom and a nitrile group. The presence of these functional groups influences its reactivity and interaction with biological systems.

The biological activity of 4-Bromofuran-3-carbonitrile is primarily attributed to its interaction with various molecular targets. The bromine atom can enhance the compound's lipophilicity, facilitating its penetration into biological membranes. The nitrile group may participate in nucleophilic reactions, allowing the compound to interact with enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which can alter metabolic pathways.

- Cellular Uptake : The lipophilic nature aids in the absorption across cellular membranes, influencing cellular responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-Bromofuran-3-carbonitrile. A structure-activity relationship (SAR) analysis indicates that modifications in the furan ring significantly affect cytotoxicity against various cancer cell lines.

The compound exhibited notable cytotoxic effects without significant toxicity towards normal cells, suggesting a selective action against cancerous cells.

Protein Tyrosine Kinase Inhibition

In vitro studies have demonstrated that 4-Bromofuran-3-carbonitrile acts as a protein tyrosine kinase (PTK) inhibitor. The following table summarizes its inhibitory activity compared to a known reference compound:

This suggests that 4-Bromofuran-3-carbonitrile may have therapeutic potential in treating cancers driven by aberrant PTK activity.

Case Studies

- Case Study on Anticancer Activity : A study conducted on various furan derivatives, including 4-Bromofuran-3-carbonitrile, showed promising results in inhibiting tumor growth in xenograft models. The compound was administered at varying doses, revealing a dose-dependent response in tumor size reduction.

- Mechanistic Study : Research investigating the mechanism of action revealed that 4-Bromofuran-3-carbonitrile induces apoptosis in cancer cells through the activation of caspase pathways, which are critical for programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.